Hypothemycin
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Overview
Description
Hypothemycin is a potent, selective MEK inhibitor and an antiproliferative agent . It is a small molecule with the chemical formula C19H22O8 . It is a macrolide protein kinase inhibitor from the fungus Hypomyces subiculosus .
Synthesis Analysis
During the biosynthesis of Hypothemycin, its carbon framework is assembled by two iterative polyketide synthases (PKSs), Hpm8 (highly reducing) and Hpm3 (nonreducing) . Hypothemycin was also used in the semisynthesis of a series of C8–C9 diol derivatives .Molecular Structure Analysis
The molecular weight of Hypothemycin is 378.37 . The crystal structure of Hypothemycin bound to ERK2 has been determined .Chemical Reactions Analysis
Hypothemycin, an epoxide derivative of (5Z)-7-oxozeaenol, was used in the semisynthesis of a series of C8–C9 diol derivatives . A step-economical approach was chosen, whereby nonselective reactions functionalized the diol to generate multiple analogues in a single reaction .Physical And Chemical Properties Analysis
Hypothemycin is a solid substance . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Safety And Hazards
Future Directions
Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage . Hypothemycin, which inhibits a number of protein kinases, kills the T. brucei parasites that cause sleeping sickness and reveals new therapeutic targets for the disorder .
properties
CAS RN |
76958-67-3 |
---|---|
Product Name |
Hypothemycin |
Molecular Formula |
C19H22O8 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione |
InChI |
InChI=1S/C19H22O8/c1-9-4-3-5-12(20)18-15(27-18)8-14(22)17(23)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3+ |
InChI Key |
SSNQAUBBJYCSMY-KNTMUCJRSA-N |
Isomeric SMILES |
C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |
SMILES |
CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |
Canonical SMILES |
CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Hypothemycin, NSC 354462 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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